ethyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
Ethyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a structurally complex heterocyclic compound featuring a pyrrolo[2,3-b]quinoxaline core. Key substituents include:
- Position 1: A 2-(4-methoxyphenyl)ethyl group, introducing aromaticity and electron-donating methoxy functionality.
- Position 3: An ethyl ester (-COOEt), contributing to solubility and metabolic stability.
The 4-methoxyphenyl group distinguishes it from related compounds, offering unique electronic and steric properties that influence reactivity and biological interactions .
Properties
Molecular Formula |
C22H22N4O3 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
ethyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C22H22N4O3/c1-3-29-22(27)18-19-21(25-17-7-5-4-6-16(17)24-19)26(20(18)23)13-12-14-8-10-15(28-2)11-9-14/h4-11H,3,12-13,23H2,1-2H3 |
InChI Key |
XFZLGONHMDQWEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCC4=CC=C(C=C4)OC)N |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Procedure
In a representative protocol, 1,5-diphenyl-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one (0.155 mmol) and o-phenylenediamine (0.464 mmol) are combined in glacial acetic acid (0.5 mL) and heated at 90°C for 2–8 hours. The reaction progress is monitored by TLC (hexane/ethyl acetate), followed by quenching with water and purification via column chromatography (silica gel, hexane/ethyl acetate). The methoxyphenethyl substituent is introduced either during the pyrroline synthesis or via post-cyclization alkylation.
Key Parameters:
-
Catalyst : Glacial acetic acid (20 mol%)
-
Temperature : 90°C
-
Purification : Silica gel chromatography (hexane:ethyl acetate = 3:1)
This method’s regioselectivity arises from the electron-withdrawing ethoxycarbonyl group, which directs nucleophilic attack at the C-3 position of the pyrroline intermediate.
Acid-Catalyzed Cyclization with Citric Acid
An alternative one-pot synthesis employs citric acid as a bifunctional catalyst in ethanol, enhancing atom economy and reducing side reactions.
Optimized Protocol
A mixture of 1,5-diphenylpyrroline-2-one (0.155 mmol), o-phenylenediamine (0.464 mmol), and citric acid (0.31 mmol) in absolute ethanol (1 mL) is stirred at 80°C for 3 hours. The product precipitates upon water addition and is purified via dichloromethane-based chromatography.
Advantages Over Acetic Acid Method:
-
Reduced Byproducts : Citric acid minimizes oligomerization of diamine
-
Solvent Compatibility : Ethanol enables greener synthesis
The methoxyphenethyl group is typically introduced via nucleophilic substitution on a pre-functionalized pyrroline intermediate.
Three-Component Synthesis Using p-TsOH
A transition-metal-free, one-pot method developed by Mandal and Pramanik (2021) utilizes p-toluenesulfonic acid (p-TsOH) to assemble the pyrroloquinoxaline core from three components: an α-amino ester, a 1,2-diamine, and a 4-methoxyphenethyl halide.
Reaction Mechanism
Conditions and Performance:
This method eliminates the need for pre-synthesized pyrroline intermediates, streamlining the process.
InCl3-Catalyzed One-Pot Synthesis
Recent advances employ indium(III) chloride (InCl3) as a Lewis acid catalyst for a tandem cyclization-alkylation sequence.
Procedure Overview
Ethyl 3-aminopyrrole-2-carboxylate, 4-methoxyphenethyl bromide, and o-phenylenediamine are combined in acetonitrile with InCl3 (10 mol%). The mixture is refluxed for 6 hours, yielding the target compound after aqueous workup and recrystallization.
Performance Metrics:
This method’s efficiency stems from InCl3’s ability to activate both the pyrrole and diamine moieties simultaneously.
Comparative Analysis of Synthesis Methods
The table below evaluates key parameters across the four primary methods:
| Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Multi-Step Condensation | Acetic Acid | Acetic Acid | 90 | 2–8 | 65–72 | 90 |
| Citric Acid Cyclization | Citric Acid | Ethanol | 80 | 3 | 78–82 | 92 |
| Three-Component | p-TsOH | Ethanol/Water | 100 | 12 | 68 | 88 |
| InCl3-Catalyzed | InCl3 | Acetonitrile | 80 | 6 | 75 | 95 |
Key Observations :
-
The citric acid method achieves the highest yield (82%) due to reduced side reactions.
-
InCl3 catalysis offers the best purity (95%) but requires higher catalyst loading.
-
Multi-step condensation remains the most versatile for introducing diverse substituents.
Challenges and Optimization Strategies
Regioselectivity Issues
Competing annulation pathways may yield regioisomers when unsymmetrical diamines or pyrrolines are used. Computational studies suggest that electron-donating groups on the diamine favor attack at the less hindered position.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the methoxyphenyl moiety, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group, converting them to amines or alcohols, respectively.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), and palladium catalysts for cross-coupling reactions are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, reduction can produce amines or alcohols, and substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for its efficacy in treating various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: It can be used in the development of new materials, such as polymers and dyes, and in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, or it may act as an agonist or antagonist at specific receptors, altering cellular signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with its analogs, emphasizing structural variations and their implications:
Key Structural and Functional Insights :
Substituent Effects on Lipophilicity :
- Alkyl chains (e.g., hexyl in ) increase logP, favoring membrane permeability.
- Polar groups (e.g., -NH₂ in , -COOEt in ) enhance hydrophilicity, improving aqueous solubility.
Electronic Modulation: Electron-donating groups (e.g., 4-methoxy in the target compound) stabilize aromatic systems and may enhance binding to electron-deficient targets.
Biological Implications: The 4-aminophenyl derivative () could act as a corrosion inhibitor due to its ability to adsorb onto metal surfaces via lone-pair electrons . The benzodioxole analog () may exhibit CNS activity, given the prevalence of benzodioxoles in neuroactive drugs.
Synthetic Considerations :
- Phase-transfer catalysts (e.g., PEG-400 in ) and boron-based reagents (e.g., BDMS in ) are critical for introducing complex substituents like 2-(4-methoxyphenyl)ethyl.
Biological Activity
Ethyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound's structure features a pyrroloquinoxaline core, which is known for its diverse biological properties. The presence of the methoxyphenyl group is significant for its pharmacological effects.
Biological Activity Overview
Research indicates that derivatives of pyrroloquinoxaline exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated the compound's potential in inhibiting cancer cell proliferation.
- Antimicrobial Properties : It has shown effectiveness against various bacterial strains.
Case Studies
- In Vitro Studies : A study evaluated the anticancer properties of similar pyrroloquinoxaline derivatives against human cancer cell lines such as HeLa (cervical), Caco-2 (colorectal), and PC3 (prostate). Compounds demonstrated significant anti-proliferative effects with IC50 values in the low micromolar range, indicating strong potential as anticancer agents .
- Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells. This was observed through assays that measured cell viability and apoptosis markers .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Ethyl 2-amino... | HeLa | 1.9 | Apoptosis induction |
| Ethyl 2-amino... | Caco-2 | 2.3 | Cell cycle arrest |
Research Findings
The antimicrobial properties of pyrroloquinoxaline derivatives have been extensively studied. In one study, various derivatives were tested against common bacterial strains:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
- Results : Certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Ethyl 2-amino... | E. coli | 15 |
| Ethyl 2-amino... | S. aureus | 10 |
Pharmacological Implications
The biological activities of this compound suggest its potential as a lead compound for drug development targeting cancer and bacterial infections. The structure-activity relationship (SAR) studies indicate that modifications on the methoxyphenyl group can enhance its bioactivity .
Q & A
Q. Yield Optimization Strategies :
Q. Methodological Answer :
- ¹H NMR : Analyze aromatic protons (δ 6.3–8.0 ppm) and ethyl/methoxy groups (δ 1.3–4.3 ppm). For example, δ 12.52 ppm (s, 1H) in Compound 215 indicates NH proton resonance .
- ESIMS : Confirm molecular weight (e.g., m/z 402.2 for Compound 215 ).
- HPLC-PDA : Assess purity (>95%) using C18 columns (MeCN/H₂O gradient).
Advanced: How can computational reaction path search methods improve synthesis design for this compound?
Methodological Answer :
Integrate quantum chemical calculations (e.g., DFT) with experimental data to predict reaction pathways. For example:
- Transition state analysis : Identify energy barriers for pyrrole-isoquinoline coupling using software like Gaussian .
- Machine learning : Train models on existing reaction datasets (e.g., ICReDD’s workflow ) to optimize solvent/base combinations.
Case Study : ICReDD reduced reaction development time by 60% using computation-experiment feedback loops .
Advanced: How to resolve contradictions in spectral data (e.g., NMR shifts vs. predicted values)?
Q. Methodological Answer :
- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; hydrogen bonding in DMSO deshields NH protons (e.g., δ 12.52 ppm shift in Compound 215 ).
- Dynamic effects : Variable-temperature NMR (e.g., 25°C to 60°C) to detect conformational exchange broadening.
- DFT simulations : Calculate theoretical NMR shifts (e.g., using ADF software) and cross-validate with experimental data .
Advanced: What strategies are effective for impurity profiling and quantification?
Q. Methodological Answer :
Q. Methodological Answer :
- Systematic name : Derived from the fused heterocyclic system. Example: "1H-Pyrido[...]quinoxaline-8(7H)-carboxylic acid, [...] ethyl ester" .
- CAS Registry : Assigns unique identifiers (e.g., CAS 2307500-17-8) based on structural uniqueness .
Advanced: How does the 4-methoxyphenylethyl group influence reactivity in cross-coupling reactions?
Q. Methodological Answer :
- Electron-donating effect : Methoxy groups activate the phenyl ring toward electrophilic substitution but may sterically hinder coupling at the ortho position.
- Experimental validation : Compare reaction rates of 4-methoxy vs. 4-chloro analogs using kinetic studies (e.g., UV-Vis monitoring) .
Advanced: What are the challenges in crystallizing this compound, and how are they addressed?
Q. Methodological Answer :
- Low solubility : Use mixed solvents (e.g., CHCl₃/hexane) for slow evaporation.
- Polymorphism screening : Conduct high-throughput crystallization trials with 96-well plates .
Case Study : Ethyl 3-[...]quinoxaline derivatives crystallized in monoclinic P2₁/c space groups (R-factor < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
